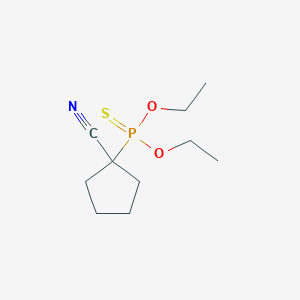![molecular formula C14H12ClN3O2S B5720948 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Mechanism of Action
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathway of various cytokines and growth factors. By inhibiting the activity of these enzymes, this compound can reduce the production of inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, a decrease in the activation of T and B cells, and a reduction in the infiltration of immune cells into inflamed tissues. These effects contribute to the anti-inflammatory and immunosuppressive properties of this compound.
Advantages and Limitations for Lab Experiments
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has several advantages for lab experiments, including its high potency and specificity for Janus kinases, which make it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the study of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide, including the development of more potent and selective Janus kinase inhibitors, the identification of new therapeutic applications for this compound, and the investigation of its long-term safety and efficacy in humans. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound, which could lead to the development of new therapies for inflammatory and autoimmune diseases.
Synthesis Methods
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide involves several steps, starting with the reaction between 5-chloro-2-pyridinamine and carbon disulfide to form N-(5-chloropyridin-2-yl)carbamothioic acid. This intermediate is then reacted with 3-methoxybenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBIAARPFFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5720868.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)





![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
![N'-[1-(4-bromophenyl)butylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B5720937.png)



